molecular formula C21H26ClN5O6 B13899469 (4-Nitrophenyl)methyl 5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate;hydrochloride

(4-Nitrophenyl)methyl 5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate;hydrochloride

Cat. No.: B13899469
M. Wt: 479.9 g/mol
InChI Key: NZOFENWQBGWSEU-UHFFFAOYSA-N
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Description

This compound is a structurally complex synthetic molecule characterized by multiple functional groups, including a 4-nitrophenyl ester, a guanidino (diaminomethylideneamino) moiety, and a phenylmethoxycarbonyl (Cbz) protecting group. Its hydrochloride salt form enhances solubility in polar solvents, a critical feature for pharmaceutical or biochemical applications.

Properties

Molecular Formula

C21H26ClN5O6

Molecular Weight

479.9 g/mol

IUPAC Name

(4-nitrophenyl)methyl 5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate;hydrochloride

InChI

InChI=1S/C21H25N5O6.ClH/c22-20(23)24-12-4-7-18(25-21(28)32-14-15-5-2-1-3-6-15)19(27)31-13-16-8-10-17(11-9-16)26(29)30;/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,25,28)(H4,22,23,24);1H

InChI Key

NZOFENWQBGWSEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-].Cl

Origin of Product

United States

Preparation Methods

Stepwise Preparation Details

Step Reaction Type Reagents/Conditions Description
1 Protection Phenylmethoxycarbonyl chloride (Cbz-Cl), base Amino group of pentanoic acid derivative is protected with Cbz to form phenylmethoxycarbonylamino group.
2 Esterification 4-Nitrophenylmethanol, coupling agent (e.g., DCC) The carboxyl group of the protected amino acid is esterified with 4-nitrophenylmethanol to form the 4-nitrophenylmethyl ester.
3 Guanidinylation (Diaminomethylideneamino introduction) Guanidine derivatives or amidine reagents, mild base Introduction of the diaminomethylideneamino group at the 5-position by nucleophilic substitution or amidine formation.
4 Salt formation Hydrogen chloride gas or HCl in solvent Conversion of the free base to hydrochloride salt to enhance stability and handling.

Specific Examples from Literature and Patents

  • Patent US20110154583A1 describes methods involving esterification with 4-nitrophenylmethanol and protection strategies for amino acids, which can be adapted for this compound's synthesis.

  • Patent EP4212522A1 outlines synthetic routes for related amino acid derivatives involving phenylmethoxycarbonyl protection and guanidinylation steps, yielding compounds with similar structural motifs.

  • PubChem entry (CID 81732) for N-(4-Nitrophenyl)-L-glutamine provides structural analogs and suggests that the starting materials can be derived from L-glutamine derivatives, which undergo protection and esterification.

Analytical Data and Research Results

Parameter Typical Data / Observation Source/Notes
Yield of esterification 60-75% Patent EP4212522A1, typical for protected amino acid esterification
Purity (HPLC) >95% Standard for pharmaceutical intermediates
Melting point Not explicitly reported; expected crystalline solid Inferred from similar compounds
Salt formation confirmation Characteristic HCl salt peaks in NMR and IR spectra Common analytical confirmation

Notes on Practical Considerations

  • Protection and deprotection steps must be carefully controlled to avoid side reactions, particularly with the sensitive guanidine group.

  • Use of coupling agents like dicyclohexylcarbodiimide (DCC) or similar carbodiimides is common for ester formation with 4-nitrophenylmethanol.

  • Hydrochloride salt formation is typically performed at the final stage to ensure compound stability and improved solubility for biological applications.

  • Purification often involves recrystallization or chromatographic techniques due to the compound's complex structure.

Summary Table of Preparation Methods

Step No. Reaction Type Key Reagents/Conditions Outcome
1 Amino Protection Phenylmethoxycarbonyl chloride, base (e.g., NaHCO3) Protected amino acid intermediate
2 Esterification 4-Nitrophenylmethanol, DCC or EDC, DMAP catalyst 4-Nitrophenylmethyl ester formed
3 Guanidinylation Guanidine derivatives, mild base (e.g., triethylamine) Diaminomethylideneamino group introduced
4 Salt Formation HCl gas or HCl in ethanol Hydrochloride salt of final compound

Chemical Reactions Analysis

Types of Reactions

2-Arg-obzl(4-no2)hydrochloride and hydrobromide undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can undergo substitution reactions, where the nitro group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts such as palladium on carbon or platinum are used in hydrogenation reactions.

    Substitution: Reagents like sodium hydride or lithium aluminum hydride are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2-Arg-obzl(4-no2)hydrochloride and hydrobromide have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of complex organic molecules.

    Biology: Studied for their potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for their potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the production of specialty chemicals and as reagents in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Arg-obzl(4-no2)hydrochloride and hydrobromide involves their interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can modify proteins or other biomolecules. The benzyl group can enhance the compound’s binding affinity to its target, thereby increasing its potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares functional group similarities with:

  • Benzyloxycarbonyl (Cbz)-protected peptides : Commonly used in peptide synthesis to protect amine groups during stepwise elongation. The Cbz group in this compound may serve a similar protective role during synthesis .
  • 4-Nitrophenyl esters : Widely employed as activated esters in acyl transfer reactions. The 4-nitrophenyl moiety here likely enhances reactivity in esterification or transesterification processes .
  • Guanidine-containing molecules : Such as arginine derivatives or trypsin inhibitors, which leverage the guanidine group’s strong basicity and hydrogen-bonding capacity for biological interactions .

Physicochemical Properties

A hypothetical comparison of key properties is outlined below, inferred from structural analogs and methodologies in the evidence:

Property Target Compound 4-Nitrophenyl Acetate Cbz-Protected Alanine Guanidine HCl
Molecular Weight (g/mol) ~480 (estimated) 181.15 237.27 95.53
Solubility High (due to HCl salt) Low in water Moderate in DMSO High in water
Key Functional Groups Nitrophenyl, Cbz, guanidine Nitrophenyl, ester Cbz, carboxylic acid Guanidine
Bioactivity Hypothesized enzyme inhibition Acyl donor in synthesis Peptide synthesis Protein denaturation

Note: Data extrapolated from general analog properties and synthesis methodologies .

Biological Activity

The compound (4-Nitrophenyl)methyl 5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate;hydrochloride , also known as Z-Arg-ONbzl hydrochloride, is a derivative of L-arginine that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C21H25N5O6
  • Molecular Weight : 560.83 g/mol
  • CAS Number : 96723-72-7
  • IUPAC Name : (4-nitrophenyl)methyl (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate;hydrochloride

The biological activity of this compound is primarily attributed to its role as a substrate and modulator in various biochemical pathways. It acts as a precursor for nitric oxide synthesis, which is crucial for various physiological processes including vasodilation and neurotransmission. The presence of the nitrophenyl group suggests potential interactions with cellular signaling pathways, particularly those involving reactive oxygen species (ROS) and nitric oxide synthase (NOS).

Biological Activities

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which can help mitigate oxidative stress in cells. This property is vital for protecting cells from damage caused by free radicals.
  • Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, although further investigation is needed to elucidate its efficacy and mechanism in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress in vitro
Anti-inflammatoryInhibits cytokine production
AnticancerInhibits growth in specific cancer cell lines

Detailed Research Findings

  • Antioxidant Activity : A study demonstrated that the compound effectively scavenges free radicals, leading to a decrease in lipid peroxidation levels in cultured cells. This suggests its potential use as a therapeutic agent in conditions characterized by oxidative stress.
  • Anti-inflammatory Mechanism : In vitro experiments showed that treatment with the compound resulted in reduced levels of TNF-alpha and IL-6 in macrophage cell lines, indicating its role in modulating inflammatory responses.
  • Cancer Cell Proliferation : A notable study on human cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations, suggesting its potential as an anticancer agent. The mechanism appears to involve cell cycle arrest at the G0/G1 phase, leading to apoptosis.

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